![molecular formula C7HClF4O B026317 5-Chloro-2,3,4-trifluorobenzoyl fluoride CAS No. 101513-69-3](/img/structure/B26317.png)
5-Chloro-2,3,4-trifluorobenzoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3,4-trifluorobenzoyl fluoride (CTFBF) is a fluorinated benzoyl halide that has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. CTFBF is a colorless liquid with a boiling point of 159-160°C and a molecular weight of 236.53 g/mol.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is based on its ability to react with nucleophiles. The reaction between 5-Chloro-2,3,4-trifluorobenzoyl fluoride and a nucleophile involves the formation of a covalent bond between the carbonyl carbon of 5-Chloro-2,3,4-trifluorobenzoyl fluoride and the nucleophilic atom of the nucleophile. The reaction is typically catalyzed by a base, such as triethylamine, which facilitates the deprotonation of the nucleophile and enhances its reactivity.
Biochemical and Physiological Effects:
5-Chloro-2,3,4-trifluorobenzoyl fluoride has not been extensively studied for its biochemical and physiological effects. However, it is known that 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules, such as amino acids and proteins, to form covalent adducts. The formation of these adducts can alter the structure and function of the biological molecules, leading to potential toxicity and adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its versatility, efficiency, and cost-effectiveness. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles to form new compounds with diverse structures and properties. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
The limitations of using 5-Chloro-2,3,4-trifluorobenzoyl fluoride in lab experiments include its potential toxicity and adverse effects. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with biological molecules to form covalent adducts, leading to potential toxicity and adverse effects. Therefore, caution should be exercised when handling 5-Chloro-2,3,4-trifluorobenzoyl fluoride, and appropriate safety measures should be taken.
Zukünftige Richtungen
There are several future directions for the use of 5-Chloro-2,3,4-trifluorobenzoyl fluoride in scientific research. One direction is the development of new synthetic methods using 5-Chloro-2,3,4-trifluorobenzoyl fluoride as a building block. Another direction is the exploration of 5-Chloro-2,3,4-trifluorobenzoyl fluoride's potential as a tool for the modification of biological molecules, such as proteins and nucleic acids. Additionally, the development of new applications for 5-Chloro-2,3,4-trifluorobenzoyl fluoride in material science and medicinal chemistry is an area of active research. Finally, the investigation of the potential toxicity and adverse effects of 5-Chloro-2,3,4-trifluorobenzoyl fluoride is an important direction for future research.
Synthesemethoden
5-Chloro-2,3,4-trifluorobenzoyl fluoride can be synthesized by the reaction of 5-chloro-2,3,4-trifluorobenzoic acid with thionyl fluoride in the presence of triethylamine. The reaction proceeds smoothly at room temperature and yields a high purity product. The synthesis method is simple, efficient, and cost-effective, making 5-Chloro-2,3,4-trifluorobenzoyl fluoride a readily available compound for scientific research.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3,4-trifluorobenzoyl fluoride has been widely used in scientific research as a reactive intermediate and a building block for the synthesis of various compounds. 5-Chloro-2,3,4-trifluorobenzoyl fluoride can react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form new compounds with diverse structures and properties. The versatility of 5-Chloro-2,3,4-trifluorobenzoyl fluoride has made it a valuable tool in organic synthesis, medicinal chemistry, and material science.
Eigenschaften
CAS-Nummer |
101513-69-3 |
---|---|
Produktname |
5-Chloro-2,3,4-trifluorobenzoyl fluoride |
Molekularformel |
C7HClF4O |
Molekulargewicht |
212.53 g/mol |
IUPAC-Name |
5-chloro-2,3,4-trifluorobenzoyl fluoride |
InChI |
InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |
InChI-Schlüssel |
HDPODBQAFOAFJY-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |
Synonyme |
Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.